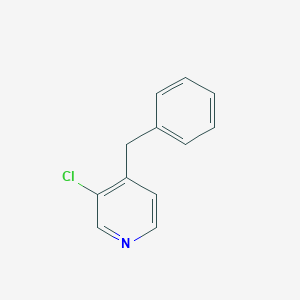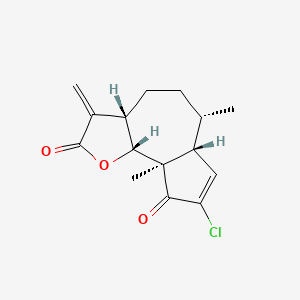
3,3'-(Propane-2,2-diyl)bis(2-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Propane-2,2-diyl)bis(2-methylphenol) is an organic compound with the molecular formula C17H20O2This compound is a derivative of bisphenol and is used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 3,3’-(Propane-2,2-diyl)bis(2-methylphenol) typically involves the reaction of isopropyl alcohol with sulfuric acid under a nitrogen atmosphere. The process begins with the addition of isopropyl alcohol to a reaction flask, followed by the slow addition of sulfuric acid. The reaction mixture is then stirred and heated to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
3,3’-(Propane-2,2-diyl)bis(2-methylphenol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium salt, calcium stearate, and fatty acids. For instance, the compound reacts with fatty acids to produce aromatic hydrocarbons . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a monomer for the production of polycarbonate and bisphenol A. In biology and medicine, it has been studied for its potential effects on cellular processes and its interactions with various biological molecules. Industrially, it is used in the manufacture of plastics, resins, and other materials .
Mécanisme D'action
The mechanism of action of 3,3’-(Propane-2,2-diyl)bis(2-methylphenol) involves its ability to interact with specific molecular targets and pathways. For example, it can coordinate with transition metal ions via nitrogen and oxygen donor atoms, leading to the stabilization of metal complexes and providing thermal stability . This interaction is crucial for its various applications in industrial and scientific research.
Comparaison Avec Des Composés Similaires
3,3’-(Propane-2,2-diyl)bis(2-methylphenol) is similar to other bisphenol derivatives, such as bisphenol A and bisphenol C. it is unique due to its specific molecular structure and the presence of methyl groups, which influence its chemical properties and reactivity. Similar compounds include 4,4’-(propane-2,2-diyl)bis(2,6-bis((dimethylamino)methyl)phenol) and 4,4’-(propane-2,2-diyl)bis(2-nitrophenol) .
Propriétés
| 139755-02-5 | |
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
3-[2-(3-hydroxy-2-methylphenyl)propan-2-yl]-2-methylphenol |
InChI |
InChI=1S/C17H20O2/c1-11-13(7-5-9-15(11)18)17(3,4)14-8-6-10-16(19)12(14)2/h5-10,18-19H,1-4H3 |
Clé InChI |
ZUESTMNQCYNCPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1O)C(C)(C)C2=C(C(=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)


![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)

![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)

